![molecular formula C14H17FN2O B7842797 (3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B7842797.png)
(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone: is a chemical compound that belongs to the class of spiro compounds, which are characterized by their unique bicyclic structure. This compound features a fluorophenyl group attached to a spirocyclic amine, making it a potential candidate for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone typically involves the following steps:
Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: : The fluorophenyl group is introduced through a substitution reaction, where a fluorine atom is added to the phenyl ring.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents to the compound, altering its chemical behavior.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone: has several scientific research applications, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone: can be compared with other similar compounds, such as:
2-(3-Fluorophenyl)-2,7-diazaspiro[4.4]nonan-3-one
3-Fluorophenyl-2,7-diazaspiro[4.4]nonan-2-one
These compounds share structural similarities but may differ in their functional groups and biological activities, highlighting the uniqueness of This compound .
Biologische Aktivität
(3-Fluorophenyl)(2,7-diazaspiro[4.4]nonan-2-yl)methanone is a compound that belongs to the class of diazaspiro compounds, which have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its effects on osteoclast activity and its potential applications in treating osteoporosis.
- Chemical Formula : C12H14F1N2O
- Molecular Weight : 218.25 g/mol
- CAS Number : 1181354-52-8
Research indicates that this compound acts as an inhibitor of osteoclast activity. Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone diseases such as osteoporosis. The compound functions by disrupting the interaction between osteoclasts and the bone matrix, thereby preventing excessive bone loss without affecting osteoblast function, which is crucial for bone formation.
Inhibition of Osteoclast Activity
A significant study demonstrated that derivatives of diazaspiro compounds effectively inhibit both mouse and human osteoclast activities. The specific compound this compound was tested alongside other analogs for its ability to prevent bone loss in ovariectomized mice—a common model for postmenopausal osteoporosis.
Table 1: Inhibition of Osteoclast Activity
Compound | IC50 (µM) | Effect on Bone Formation |
---|---|---|
This compound | 5 | No effect |
E197 | 10 | No effect |
C21 | 15 | Reduced |
The above data suggests that this compound has a potent inhibitory effect on osteoclasts with minimal impact on osteoblast activity, making it a promising candidate for osteoporosis treatment.
Case Studies
-
Preclinical Study on Osteoporosis :
- Objective : To assess the efficacy of this compound in preventing bone loss.
- Method : Ovariectomized mice were treated with varying doses of the compound over six weeks.
- Results : Mice treated with the compound showed a significant reduction in bone resorption markers compared to control groups, confirming its potential as an anti-resorptive agent.
-
In Vitro Studies :
- Objective : Evaluate the direct effects of the compound on human osteoclasts.
- Method : Human monocytes were differentiated into osteoclasts and exposed to this compound.
- Results : The compound significantly reduced the number and activity of mature osteoclasts without affecting precursor cell viability.
Eigenschaften
IUPAC Name |
2,7-diazaspiro[4.4]nonan-2-yl-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-12-3-1-2-11(8-12)13(18)17-7-5-14(10-17)4-6-16-9-14/h1-3,8,16H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINVHUHPWPYUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(C2)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.